5-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Overview
Description
5-Fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dearomatizing Fluoroaroylation : Aroyl fluorides can be used as bifunctional reagents for dearomatizing fluoroaroylation of benzofurans, including 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid derivatives. This process yields 2,3-difunctionalized dihydrobenzofurans with moderate to good yield and high diastereoselectivity (Yu et al., 2022).
Antitumor Activity : Certain amino acid ester derivatives containing 5-fluorouracil demonstrate promising antitumor activity, particularly against leukemia HL-60 and liver cancer BEL-7402 (Xiong et al., 2009).
Synthesis of Dihydropyrroles : Difluoro-substituted azomethine ylides are used for synthesizing 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives, leading to various compounds via different reactions (Novikov et al., 2005).
Cytotoxic Effects Against Breast Cancer : Fluorinated 2-(4-aminophenyl)benzothiazoles, related to fluorobenzofuran derivatives, show potent cytotoxic effects against sensitive human breast cancer cell lines (Hutchinson et al., 2001).
Antibacterial Activity : Fluoronaphthyridines, including compounds structurally similar to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, exhibit significant antibacterial activity, especially compound 33 (BMY 43748) (Bouzard et al., 1992).
Glycopeptide Synthesis : Fluorobenzoyl groups, which can be derived from 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, offer high stereoselectivity and reduced beta-elimination in glycopeptide synthesis compared to benzoyl groups (Sjölin & Kihlberg, 2001).
HPLC Enhancement for Amino Acids : 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid, enhances high-performance liquid chromatography for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRWBNXIVWAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.